molecular formula C12H11Cl2NOS B3000457 2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide CAS No. 2411249-66-4

2-Chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide

Cat. No.: B3000457
CAS No.: 2411249-66-4
M. Wt: 288.19
InChI Key: DCFHNGUVYQXTEI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCN(CCCl)Cc1csc2c1cc(cc2)Cl . This notation provides a way to represent the structure using ASCII strings .

Future Directions

The future directions for research on this compound could involve exploring its potential biological activities given its structural similarity to other bioactive benzothiophene derivatives . Further studies could also focus on its synthesis and the development of analogs with improved properties.

Properties

IUPAC Name

2-chloro-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NOS/c13-6-12(16)15-4-3-8-7-17-11-2-1-9(14)5-10(8)11/h1-2,5,7H,3-4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFHNGUVYQXTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CS2)CCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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